1-(3-Iodophenyl)piperidine
Overview
Description
1-(3-Iodophenyl)piperidine is a chemical compound with the molecular formula C11H14IN . It is a derivative of piperidine, a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .Molecular Structure Analysis
The molecular structure of 1-(3-Iodophenyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis
1-(3-Iodophenyl)piperidine is a liquid at room temperature . It has a molecular weight of 287.14 .Scientific Research Applications
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Pharmaceutical Industry : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . For example, Jeong et al. synthesized piperidine-embedded anticancer agents with particularly good activity on androgen-refractory cancer cell lines (ARPC) .
- Organic Synthesis : Piperidine derivatives serve as important intermediates in the synthesis of other organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
- Rubber Industry : Piperidine derivatives are used in the rubber industry .
- Corrosion Inhibition : They are also used as corrosion inhibitors .
- Catalysis : Piperidine derivatives play a role in catalysis .
- Dye and Pigment Production : These compounds are used in the production of dyes and pigments .
- Plastics : Piperidine derivatives find applications in the plastics industry .
- Anticancer Agents : Some piperidine-embedded compounds have shown promising results as anticancer agents. For example, Jeong et al. synthesized piperidine-embedded anticancer agents with particularly good activity on androgen-refractory cancer cell lines (ARPC) .
- Hydrogenation : Piperidine derivatives are used in hydrogenation processes .
- Cyclization : They are also used in cyclization reactions .
- Cycloaddition : Piperidine derivatives play a role in cycloaddition reactions .
- Annulation : These compounds are used in annulation reactions .
- Amination : Piperidine derivatives find applications in amination reactions .
- Multicomponent Reactions : Some piperidine-embedded compounds have shown promising results in multicomponent reactions .
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research in this field is likely to continue, with a focus on discovering and evaluating potential drugs containing the piperidine moiety .
properties
IUPAC Name |
1-(3-iodophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZRYKBLSRMSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Iodophenyl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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